molecular formula C20H21BrN2O2 B11160946 1-benzoyl-N-(4-bromo-2-methylphenyl)piperidine-4-carboxamide

1-benzoyl-N-(4-bromo-2-methylphenyl)piperidine-4-carboxamide

Cat. No.: B11160946
M. Wt: 401.3 g/mol
InChI Key: BMZBWDANQYSOLX-UHFFFAOYSA-N
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Description

1-benzoyl-N-(4-bromo-2-methylphenyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities. This compound, in particular, features a benzoyl group, a brominated aromatic ring, and a piperidine ring, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-N-(4-bromo-2-methylphenyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Bromination: The bromine atom can be introduced through electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the piperidine derivative with an appropriate carboxylic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-N-(4-bromo-2-methylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-benzoyl-N-(4-bromo-2-methylphenyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzoyl-N-(4-bromo-2-methylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzoyl-N-(4-chloro-2-methylphenyl)piperidine-4-carboxamide
  • 1-benzoyl-N-(4-fluoro-2-methylphenyl)piperidine-4-carboxamide
  • 1-benzoyl-N-(4-iodo-2-methylphenyl)piperidine-4-carboxamide

Uniqueness

1-benzoyl-N-(4-bromo-2-methylphenyl)piperidine-4-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, which may enhance the compound’s binding affinity to biological targets.

Properties

Molecular Formula

C20H21BrN2O2

Molecular Weight

401.3 g/mol

IUPAC Name

1-benzoyl-N-(4-bromo-2-methylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H21BrN2O2/c1-14-13-17(21)7-8-18(14)22-19(24)15-9-11-23(12-10-15)20(25)16-5-3-2-4-6-16/h2-8,13,15H,9-12H2,1H3,(H,22,24)

InChI Key

BMZBWDANQYSOLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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